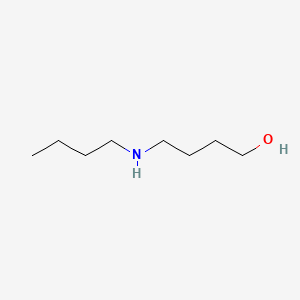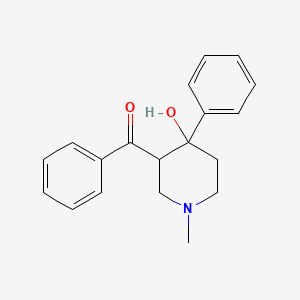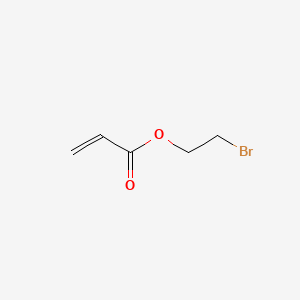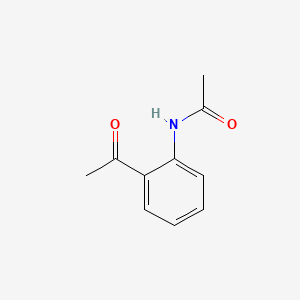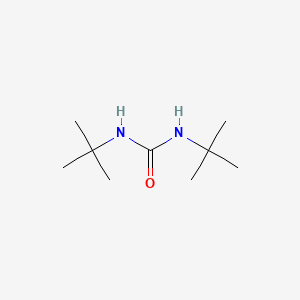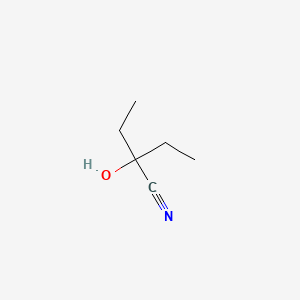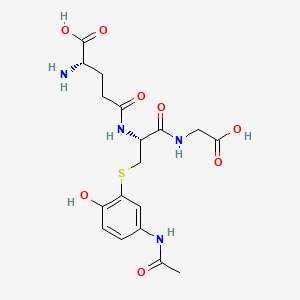
3-(Glutathion-S-yl)acetaminophen
Übersicht
Beschreibung
3-(Glutathion-S-yl)acetaminophen is a biliary metabolite of acetaminophen . It is formed when acetaminophen is metabolized in the body .
Synthesis Analysis
The synthesis of 3-(Glutathion-S-yl)acetaminophen involves the metabolism of acetaminophen by cytochrome P-450 and other oxidative enzymes to reactive intermediates . These intermediates react with glutathione to yield 3-(Glutathion-S-yl)acetaminophen .Molecular Structure Analysis
The molecular structure of 3-(Glutathion-S-yl)acetaminophen is revealed through 13 C- and 1 H-NMR spectra . More detailed information about its molecular structure can be found in the Chemical Entities of Biological Interest (ChEBI) database .Chemical Reactions Analysis
The chemical reactions involved in the formation of 3-(Glutathion-S-yl)acetaminophen include the oxidation of acetaminophen to N-acetyl-P-benzoquinone imine by horseradish peroxidase and cytochrome P-450 . This is followed by the reaction of N-acetyl-P-benzoquinone imine with glutathione to form 3-(Glutathion-S-yl)acetaminophen .Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Pharmacokinetics
Scientific Field
Biochemistry and Pharmacology Application Summary: AA-Glutathion is studied for its role as a biliary metabolite of acetaminophen, which is significant in understanding drug metabolism and detoxification processes . Methods: Research involves in vitro and in vivo studies, utilizing techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to analyze metabolite profiles . Results: Studies have shown that AA-Glutathion forms through the conjugation of acetaminophen with glutathione, playing a role in detoxifying the potentially harmful effects of acetaminophen .
Antioxidant Mechanisms in Biochemistry
Scientific Field
Biochemistry Application Summary: AA-Glutathion is important in cellular redox homeostasis and defense against electrophilic reactive species . Methods: Biochemical assays to measure glutathione levels and redox status in cells, often using spectrophotometric methods . Results: Findings suggest that AA-Glutathion is crucial for maintaining the antioxidant capacity of cells and protecting against oxidative stress .
Cancer Research and Chemotherapy
Scientific Field
Oncology and Medicinal Chemistry Application Summary: The compound’s interaction with cancer therapeutics and its potential role in modulating drug resistance is of interest . Methods: Clinical trials and cell culture studies, assessing the impact of AA-Glutathion on drug efficacy and toxicity . Results: Research indicates that AA-Glutathion may influence the effectiveness of certain chemotherapy drugs and could be a target for overcoming drug resistance .
Toxicology and Hepatoprotection
Scientific Field
Toxicology Application Summary: AA-Glutathion is examined for its protective effects against hepatotoxic substances and its role in liver health . Methods: Animal models are used to study the hepatoprotective effects, with biochemical markers indicating liver function being measured . Results: Studies show that AA-Glutathion can mitigate liver damage caused by toxic compounds, suggesting a role in hepatoprotection .
Environmental Stress Tolerance in Plants
Scientific Field
Environmental Science and Plant Biology Application Summary: The role of AA-Glutathion in enhancing plant tolerance to various environmental stresses is explored . Methods: Application of exogenous AA-Glutathion to plants under stress conditions, followed by physiological and biochemical assessments . Results: Findings demonstrate that AA-Glutathion can improve plant resilience to abiotic stress, likely through modulation of stress-responsive pathways .
Clinical Applications in Non-Alcoholic Fatty Liver Disease (NAFLD)
Scientific Field
Clinical Medicine and Gastroenterology Application Summary: Investigating the therapeutic potential of AA-Glutathion in managing NAFLD due to its antioxidative properties . Methods: Clinical studies involving supplementation with AA-Glutathion and monitoring of liver function and oxidative stress markers . Results: Preliminary results suggest that AA-Glutathion supplementation may have beneficial effects in patients with NAFLD, improving redox balance and liver health .
Eigenschaften
IUPAC Name |
(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O8S/c1-9(23)21-10-2-4-13(24)14(6-10)31-8-12(17(28)20-7-16(26)27)22-15(25)5-3-11(19)18(29)30/h2,4,6,11-12,24H,3,5,7-8,19H2,1H3,(H,20,28)(H,21,23)(H,22,25)(H,26,27)(H,29,30)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNAXGMNFCUWCI-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983464 | |
| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-({2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}sulfanyl)propan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Glutathion-S-yl)acetaminophen | |
CAS RN |
64889-81-2 | |
| Record name | 3-(Glutathion-S-yl)acetaminophen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64889-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Glutathion-S-yl)acetaminophen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064889812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-({2-hydroxy-5-[(1-hydroxyethylidene)amino]phenyl}sulfanyl)propan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-GLUTATHIONYLACETAMINOPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3YTW02XCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




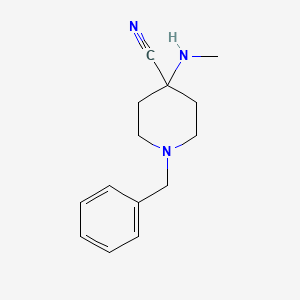
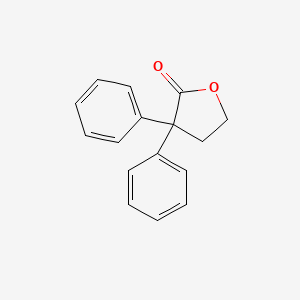

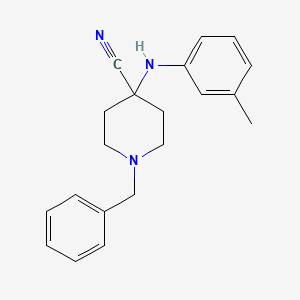

![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)
